3-methyl-6-amino-2(3H)-benzothiazolone
Overview
Description
3-methyl-6-amino-2(3H)-benzothiazolone, also known as MBT, is a heterocyclic organic compound that has been used in a variety of scientific research applications. MBT is a versatile compound that has been used in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a fluorescent probe for biochemical studies.
Scientific Research Applications
Antiviral Properties
Compounds based on 2-aminobenzothiazole, such as our compound of interest, have shown significant antiviral properties . This has become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses .
Antimicrobial Activity
Benzothiazoles (BTAs), including 6-AMINO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE, have demonstrated antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
These compounds have shown anti-inflammatory and analgesic effects . This suggests potential applications in the treatment of inflammatory diseases and pain management.
Antioxidant Properties
The compound has exhibited antioxidant properties , which could make it useful in combating oxidative stress-related diseases.
Antitumor Activity
BTA derivatives, including our compound of interest, have shown antitumor effects . This suggests potential applications in cancer therapy.
Use in Organic Synthesis
The compound can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions . It can also be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .
Anti-tetanus Activity
The anti-tetanus activity of 2-amino-6-methylbenzothiazole, a muscle relaxant, was studied . This suggests potential applications in the treatment of tetanus.
Preparation of Bioactive Derivatives
The compound was used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides . This indicates its potential use in the synthesis of other bioactive compounds.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on their specific biological activity .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on their specific structure and biological activity .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the specific conditions under which they are used .
properties
IUPAC Name |
6-amino-3-methyl-1,3-benzothiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDGBEKVJJKVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-amino-2(3H)-benzothiazolone |
Synthesis routes and methods
Procedure details
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